![molecular formula C16H15N3O B2746317 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 732247-67-5](/img/structure/B2746317.png)
2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
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Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .
Synthesis Analysis
The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . The synthesis of heterocyclic compounds encompassing multiple functionalities and their biological screening is the most adapted strategy in the world for pharmacological evaluation of future drug candidates .Molecular Structure Analysis
Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Indole derivatives display a wide range of biological activities which is exemplified by tryptophan, an amino acid; serotonin and melatonin, hormones; indomethacin, the anti-inflammatory drug; LSD, the psychotropic drug and vinblastine, an anti-tumor agent .Scientific Research Applications
Antiallergic Agents
Compounds structurally related to "2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide" have been explored for their antiallergic properties. Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, discovering that variations in the indole substituents and the length of the alkanoic chain could significantly enhance antiallergic potency. One compound demonstrated 406-fold more potency than astemizole in inhibiting histamine release from guinea pig peritoneal mast cells (Menciu et al., 1999).
Corrosion Inhibitors
Yıldırım and Cetin (2008) explored the application of 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives as corrosion inhibitors. These compounds, synthesized via amidation reactions, showed promising inhibition efficiencies in acidic medium and could be valuable in protecting materials from corrosion (Yıldırım & Cetin, 2008).
Anti-inflammatory and Analgesic Agents
The design, synthesis, and molecular docking analysis of indole acetamide derivatives have shown potential anti-inflammatory activity. Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative with promising yield and characterized its structure through various spectroscopic analyses. This compound exhibited significant anti-inflammatory activity in in silico modeling studies (Al-Ostoot et al., 2020).
Antimicrobial Agents
The synthesis and radioiodination of new dipeptide derivatives coupled with biologically active pyridine moieties have shown potent antibacterial activity against Escherichia coli. Abdel-Bary et al. (2013) reported that these derivatives could serve as novel agents for lung perfusion scans, indicating their utility in both therapeutic and diagnostic applications (Abdel-Bary et al., 2013).
Metal Complex Synthesis
Al-jeboori et al. (2010) synthesized new tetradentate ligands, leading to the formation of monomeric complexes with various metals. These complexes, characterized through several techniques, suggested diverse potential applications in catalysis and material science (Al-jeboori et al., 2010).
properties
IUPAC Name |
2-indol-1-yl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(18-11-14-6-3-4-9-17-14)12-19-10-8-13-5-1-2-7-15(13)19/h1-10H,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJFHSSZRYXEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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